
N-(2-fluorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, also known as FPTQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including neuroscience, pharmacology, and drug discovery.
科学的研究の応用
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors : Research by Stec et al. (2011) in the field of medicinal chemistry focused on the structure-activity relationships of PI3K/mTOR dual inhibitors. They investigated various heterocyclic analogs, including compounds similar to N-(2-fluorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, to improve metabolic stability (Stec et al., 2011).
Crystal Structure Analysis : Ismailova et al. (2014) conducted a study on a similar compound, focusing on its crystal structure. This research contributes to the understanding of the structural properties of such compounds, which is essential for their application in drug design and development (Ismailova et al., 2014).
Antimicrobial Activity : Anuse et al. (2019) studied the antimicrobial properties of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. Their research indicates the potential of these compounds in developing new antimicrobial agents (Anuse et al., 2019).
Anti-Cancer Activity : A study by Hammam et al. (2005) explored the anti-cancer properties of fluoro-substituted benzo[b]pyran compounds, closely related to the compound . This highlights its potential use in cancer treatment (Hammam et al., 2005).
Anti-Inflammatory Activity : Research by Sunder and Maleraju (2013) on similar compounds revealed significant anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).
Chemical Synthesis and Pharmacology : Studies like those by Krauze et al. (2007) and Khalil et al. (2017) focus on the chemical synthesis and potential pharmacological applications of compounds structurally similar to N-(2-fluorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide. These research efforts contribute to the broader understanding of these compounds in drug development (Krauze et al., 2007); (Khalil et al., 2017).
Kinase Inhibitory and Anticancer Activities : Research by Fallah-Tafti et al. (2011) indicates that N-benzyl-substituted acetamide derivatives, which are structurally similar, show Src kinase inhibitory and anticancer activities, suggesting a potential therapeutic application in cancer treatment (Fallah-Tafti et al., 2011).
Antimicrobial Nano-Materials : Mokhtari and Pourabdollah (2013) conducted research on antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, highlighting their potential in developing new antimicrobial materials (Mokhtari & Pourabdollah, 2013).
Metabolic Induction Studies : Christenson et al. (1996) explored the impact of a similar compound on hepatic metabolism, providing insights into its potential effects on thyroid hormone levels and liver function (Christenson et al., 1996).
Anticancer Screening of Imidazothiadiazole Analogs : Abu-Melha (2021) conducted synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs, indicating potential applications in cancer treatment research (Abu-Melha, 2021).
DNA and Protein Binding Studies : Research by Raj (2020) on paracetamol derivatives similar to the compound of interest delves into DNA and protein-binding interactions, which is crucial for understanding the pharmacological profile of these compounds (Raj, 2020).
ACAT-1 Inhibition : Shibuya et al. (2018) identified compounds similar to the one as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with potential therapeutic applications (Shibuya et al., 2018).
Antihistaminic Activity : Janssens et al. (1985) synthesized and evaluated the antihistaminic activity of N-heterocyclic 4-piperidinamines, which are structurally related to the compound , indicating potential uses in allergy treatment (Janssens et al., 1985).
Antibacterial Evaluation of Isoxazolinyl Oxazolidinones : Varshney et al. (2009) synthesized and evaluated the antibacterial activity of certain derivatives, providing insights into their potential use as antibacterial agents (Varshney et al., 2009).
Metabolism of SB-649868 in Humans : Renzulli et al. (2011) investigated the metabolism of a similar compound, SB-649868, in humans. This research is vital for understanding the pharmacokinetics and safety profile of these compounds (Renzulli et al., 2011).
Herbicide Analysis and Detection : Zimmerman, Schneider, and Thurman (2002) analyzed and detected herbicides structurally related to the compound , contributing to environmental science and agricultural chemistry (Zimmerman et al., 2002).
Analgesic Activity of Piperidine Analogs : Lalinde et al. (1990) explored the analgesic activity of a series of piperidine analogs, which might include compounds similar to N-(2-fluorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, highlighting their potential as pain relievers (Lalinde et al., 1990).
Antibacterial Agents Synthesis : Tamer and Qassir (2019) synthesized acetylenic derivatives of a substituted 1, 3, 4-thiadiazole as antibacterial agents, which could include compounds structurally similar to the compound , indicating their potential in antibacterial drug development (Tamer & Qassir, 2019).
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-11-19-20-16(23-11)12-6-8-21(9-7-12)10-15(22)18-14-5-3-2-4-13(14)17/h2-5,12H,6-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKNFMDAQVTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)
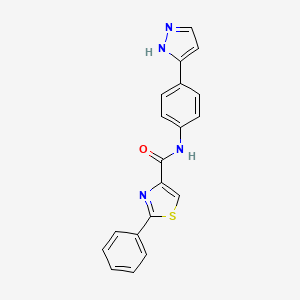
![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)
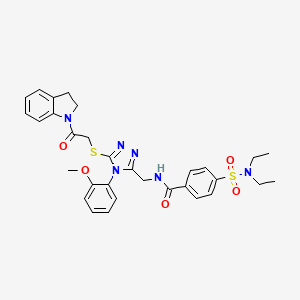

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)
![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)
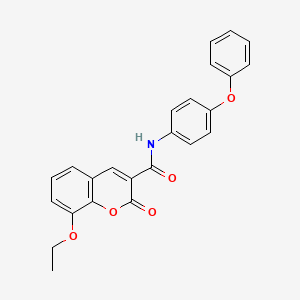
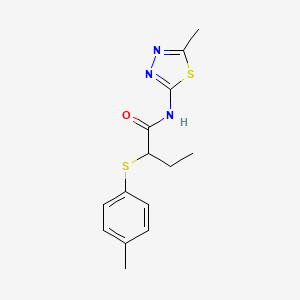
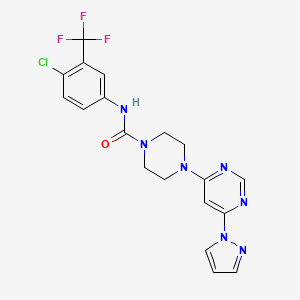
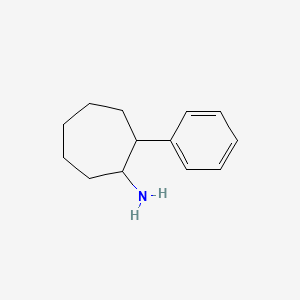
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)
![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)